Diethyl 4-benzylidenehepta-2,5-dienedioate
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Overview
Description
Diethyl 4-benzylidenehepta-2,5-dienedioate is an organic compound with the molecular formula C18H20O4. It contains a benzylidene group attached to a hepta-2,5-dienedioate moiety, making it a compound of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-benzylidenehepta-2,5-dienedioate typically involves the reaction of diethyl malonate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes a nucleophilic addition to benzaldehyde, followed by dehydration to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-benzylidenehepta-2,5-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Diethyl 4-benzylidenehepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-benzylidenehepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 4-benzylidenehepta-2,5-dienedioate.
Benzaldehyde: Another precursor used in the synthesis.
Diethyl fumarate: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of a benzylidene group with a hepta-2,5-dienedioate moiety sets it apart from other similar compounds .
Properties
CAS No. |
90155-96-7 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
diethyl 4-benzylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C18H20O4/c1-3-21-17(19)12-10-16(11-13-18(20)22-4-2)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
ZBPOTLAICQXPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC1=CC=CC=C1)C=CC(=O)OCC |
Origin of Product |
United States |
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